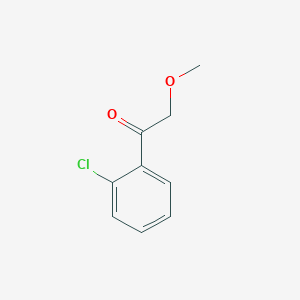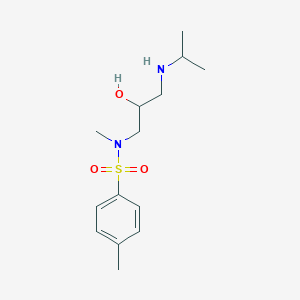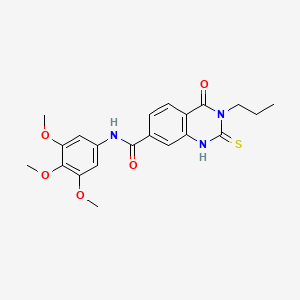![molecular formula C19H15FN4O B2882073 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 865657-97-2](/img/structure/B2882073.png)
3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a fluorophenyl group attached at the 3-position, a methoxyphenyl group at the 6-position, and an amine group at the 7-position .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents present. For instance, the amine group might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorophenyl and methoxyphenyl groups might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Anti-Inflammatory and Anti-Cancer Activities : A study described the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their screening for anti-inflammatory and anti-cancer activities. The results indicated promising outcomes, making these compounds potential candidates for further investigation in these areas (Kaping, Sunn, Singha, Vishwakarma, & Kalita, 2016).
Anti-Mycobacterial Activity : Research focused on the design and synthesis of pyrazolo[1,5-a]pyrimidin-7-amines as inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis. Several analogs, including those with a 3-(4-fluoro)phenyl group, exhibited potent in vitro growth inhibition of M.tb (Sutherland et al., 2022).
Probes for Adenosine Receptor : Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, like SCH 442416, have been identified as high affinity and selective antagonists for the human A2A adenosine receptor. These compounds were synthesized with various substituents and used as pharmacological probes, indicating their potential in studying this receptor (Kumar et al., 2011).
In Vitro Cytotoxic Activity : A study synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases and investigated their cytotoxicity against various human cancer cell lines. The structure-activity relationship of these compounds was also discussed, highlighting their potential in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015).
Synthesis of Functional Fluorophores : Research demonstrated a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for preparing novel functional fluorophores. These compounds showed significant fluorescence properties, suggesting their application as fluorescent probes (Castillo, Tigreros, & Portilla, 2018).
Antibacterial Agents : A synthesis approach for pyrazolo[3,4-d]pyrimidine derivatives was reported, with evaluation of their antimicrobial activities. The study included computational analysis to understand the relationship between antibacterial activities and physicochemical properties of the derivatives (Beyzaei, Aryan, Moghaddam‐manesh, Ghasemi, Karimi, Delarami, & Sanchooli, 2017).
Mechanism of Action
Target of Action
Similar compounds have been identified as strategic compounds for optical applications . Another compound with a similar structure has been identified as a selective nonpeptide Neurotensin Receptor Type 2 Compound .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, leading to changes in the targets’ behaviors.
Biochemical Pathways
Similar compounds have been used in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that the compound might affect various biochemical pathways related to these processes.
Pharmacokinetics
The compound’s simpler and greener synthetic methodology and tunable photophysical properties suggest potential advantages in terms of bioavailability .
Result of Action
Similar compounds allow good solid-state emission intensities, suggesting that this compound might have similar effects .
Action Environment
The properties and stability found in similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g . This suggests that the compound might have similar stability and efficacy under various environmental conditions.
properties
IUPAC Name |
3-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-25-15-8-4-12(5-9-15)16-10-22-19-17(11-23-24(19)18(16)21)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFABQDLEKARQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)


![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)


